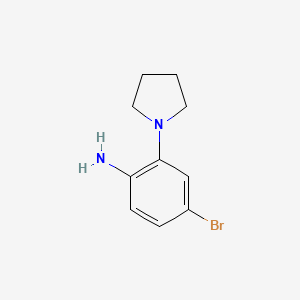

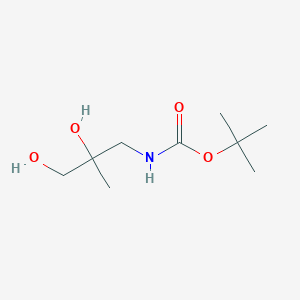

![molecular formula C12H7BrN2O B1376255 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine CAS No. 934331-04-1](/img/structure/B1376255.png)

2-(4-Bromophenyl)oxazolo[4,5-C]pyridine

Overview

Description

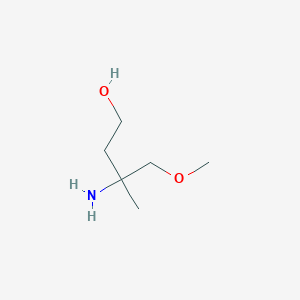

“2-(4-Bromophenyl)oxazolo[4,5-C]pyridine” is a chemical compound with the CAS Number: 934331-04-1 . It has a molecular weight of 275.1 . The IUPAC name for this compound is 2-(4-bromophenyl)[1,3]oxazolo[4,5-c]pyridine . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “2-(4-Bromophenyl)oxazolo[4,5-C]pyridine” is 1S/C12H7BrN2O/c13-9-3-1-8(2-4-9)12-15-10-7-14-6-5-11(10)16-12/h1-7H . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

“2-(4-Bromophenyl)oxazolo[4,5-C]pyridine” is a solid at room temperature . It has a molecular weight of 275.1 .

Scientific Research Applications

Pharmacological Research

Oxazolo[4,5-C]pyridine derivatives are known to serve as pharmacophores and structural elements in compounds active against various molecular targets. They have been identified as potent kinase inhibitors and have shown activity against targets such as VEGFR-2 (vascular endothelial growth factor receptor 2), EDG-1 (endothelial differentiation gene-1), and ACC2 (acetyl-CoA carboxylase 2) proteins. These compounds also exhibit immunosuppressive and antiviral properties .

Synthesis of Novel Compounds

The oxazolo[4,5-C]pyridine scaffold is utilized in synthetic chemistry to create novel compounds with potential biological activity. For example, 5-Amino-4-cyano-1,3-oxazoles can be condensed with various reagents like formamidine and urea to obtain new oxazolo[4,5-d]pyrimidines .

Antibacterial Agents

Derivatives of 2-(phenyl)oxazolo[4,5-b]-pyridine have been tested against bacterial strains using standard methods like two-fold serial dilution. These studies help in determining the minimum inhibitory concentration (MIC) and the potential of these compounds as antibacterial agents .

Charge Transfer Studies

Oxazolo[4,5-b]pyridine derivatives have been studied for their excited-state intramolecular charge transfer properties. This research is significant in understanding the electronic behavior of these compounds which can be crucial for designing materials for electronic applications .

Safety and Hazards

Mechanism of Action

- In vitro studies have shown that this compound exhibits good activity against methicillin-resistant Staphylococcus aureus (S. aureus) , a bacterium responsible for hospital-acquired infections .

- Additionally, it was docked against the enterotoxin protein of S. aureus, specifically Staphylococcal enterotoxin type A (SEA). Compounds 3d, 3g, and 3h demonstrated significant antibacterial activity compared to standard control drugs (ampicillin and streptomycin) .

Target of Action

properties

IUPAC Name |

2-(4-bromophenyl)-[1,3]oxazolo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2O/c13-9-3-1-8(2-4-9)12-15-10-7-14-6-5-11(10)16-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHOAGYMBRQDLBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(O2)C=CN=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)oxazolo[4,5-C]pyridine | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine](/img/structure/B1376176.png)

![2-[1-(5-bromo-2-methylphenyl)-N-methylformamido]acetic acid](/img/structure/B1376178.png)

![3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one](/img/structure/B1376184.png)

amine](/img/structure/B1376191.png)

![5-Bromo-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1376195.png)